molecular formula C15H23NO3 B12234437 {1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol

{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol

Cat. No.: B12234437
M. Wt: 265.35 g/mol
InChI Key: ICBAKDRSLRFZLF-UHFFFAOYSA-N
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Description

{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of {1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol typically involves the reaction of 3,5-dimethoxybenzyl chloride with piperidin-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methanol can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    Piperidin-4-ylmethanol: A similar compound without the 3,5-dimethoxyphenyl group.

    3,5-Dimethoxybenzyl chloride: A precursor used in the synthesis of the target compound.

    Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

Each of these compounds has unique properties and applications, with this compound standing out due to its specific structural features and potential biological activities.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C15H23NO3/c1-18-14-7-13(8-15(9-14)19-2)10-16-5-3-12(11-17)4-6-16/h7-9,12,17H,3-6,10-11H2,1-2H3

InChI Key

ICBAKDRSLRFZLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)CO)OC

Origin of Product

United States

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